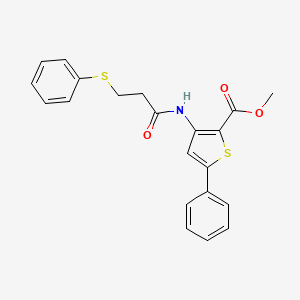

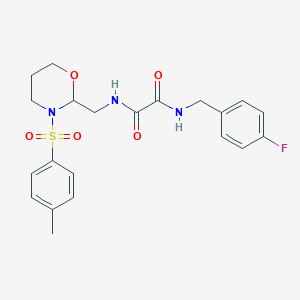

![molecular formula C12H21ClN2O4 B2436609 Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride CAS No. 2460756-00-5](/img/structure/B2436609.png)

Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Diethyl pyrrole-2,5-dicarboxylate” was first described in 1886 . It has been prepared by a variety of methods and has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders . It has also been used as potential Janus kinase inhibitors and in the photochemical synthesis of tricyclic aziridines .

Synthesis Analysis

The compound was obtained in moderate yield by a new and unexpected base-induced ring contraction from a 1,4-thiazine precursor . Starting from ethyl bromopyruvate and cysteine ethyl ester hydrochloride, the diethyl dihydrothiazinedicarboxylate was prepared . This could be effectively dehydrogenated to give compound either by oxidation with m -chloroperbenzoic acid to the sulfoxide, followed by spontaneous thermal dehydration or directly using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as described in the literature .

Molecular Structure Analysis

The molecular and crystal structure of the compound was determined by X-ray diffraction . The structure featured hydrogen bonded dimers similar to the structure adopted by most crystallographically characterised 2-acylpyrroles .

Chemical Reactions Analysis

The compound was obtained by an unexpected and novel heterocyclic transformation . The reaction involved a base-induced ring contraction from a 1,4-thiazine precursor .

Scientific Research Applications

Synthesis and Structural Analysis

- Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride is involved in various synthetic pathways, including the preparation of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate and its conversion into diethyl pyrrole-2,5-diacetate by acid catalysis. These processes are significant in understanding the structure and tautomers of substituted pyrroles (Li, Larsen, & Brooker, 2003).

Electrochemical Applications

- The compound is used in the synthesis of new electrochromic copolymers, such as the copolymerization of diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate with 3,4-ethylenedioxythiophene (EDOT). This copolymer exhibits multicolor electrochromic properties, essential for applications like camouflage and electrochromic devices/displays (Pamuk Algi et al., 2013).

Synthesis of Pyrrole Derivatives

- The chemical is a key precursor in synthesizing a variety of pyrrole derivatives, including 1-substituted diethyl pyrrole-3,4-dicarboxylates and 1H-pyrrole-2,4-dicarboxylates. These derivatives have applications in the study of pyrrole chemistry and the development of novel organic compounds (Škrlep et al., 2009).

Structural and Reactivity Studies

- Diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, a related compound, has been synthesized and characterized, providing insights into the structure and reactivity of such compounds through spectroscopic and DFT calculations (Yahyaei, Vessally, & Hashemi, 2017).

Crystallographic Studies

- Crystal structure analysis of compounds like diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylate contributes to understanding the molecular arrangements and interactions of pyrrole-derived compounds (Sribala et al., 2021).

Future Directions

The compound has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo [1,2- b ]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors as well as in the photochemical synthesis of tricyclic aziridines . These applications suggest potential future directions for the use of this compound.

Properties

IUPAC Name |

diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4.ClH/c1-3-17-11(15)9-5-8-6-14(7-10(8)13-9)12(16)18-4-2;/h8-10,13H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUZQQPMKURVHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CN(CC2N1)C(=O)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

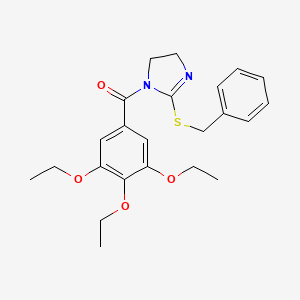

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)

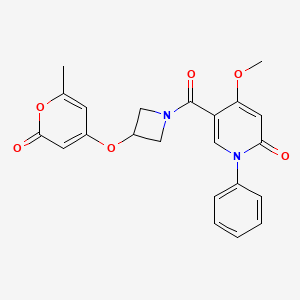

![5-{(Z)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2436532.png)

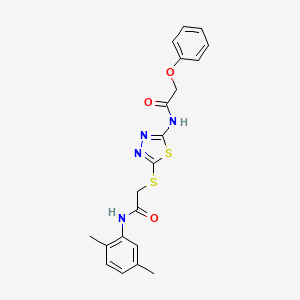

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)

![3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436545.png)

![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436546.png)

![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)